1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one

Catalog No.
S13615969
CAS No.
2090481-19-7
M.F
C8H7ClFNO
M. Wt
187.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one

CAS Number

2090481-19-7

Product Name

1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one

IUPAC Name

1-(2-amino-4-chloro-6-fluorophenyl)ethanone

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

InChI

InChI=1S/C8H7ClFNO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,11H2,1H3

InChI Key

ZDDFPVOBWKHMFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1F)Cl)N

1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one is an organic compound characterized by its unique structure, which includes an amino group, a chloro substituent, a fluoro substituent, and a ketone functional group. Its molecular formula is C8H7ClFNOC_8H_7ClFNO, and it has a molecular weight of approximately 187.60 g/mol. The compound's structure features a phenyl ring with the aforementioned substituents, which significantly influence its chemical properties and biological activities.

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives, while the ketone can be oxidized to yield carboxylic acids.
  • Reduction: The ketone group can be reduced to form the corresponding alcohol.
  • Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups under basic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently employed for reduction processes.
  • Nucleophiles: Amines, thiols, and alkoxides can replace the chloro or fluoro groups in substitution reactions.

Research indicates that 1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one exhibits potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes or receptors, particularly matrix metalloproteinases, which play a role in cancer cell proliferation . This compound's unique substituents contribute to its reactivity and interaction with biological targets.

The synthesis of 1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one typically involves several steps:

  • Starting Material: The process often begins with 2-amino-4-chloro-6-fluorobenzaldehyde.
  • Reagents: A Grignard reagent, such as methylmagnesium bromide, is commonly used to introduce the ethanone group.
  • Oxidation: Following the formation of an intermediate, oxidation is performed to yield the final product.
  • Industrial Methods: In industrial settings, optimized synthetic routes are employed for higher yields, often using continuous flow reactors and advanced purification techniques like chromatography .

1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one has diverse applications across several fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
  • Biology: The compound is studied for its potential therapeutic effects against various diseases.
  • Pharmaceuticals: Ongoing research explores its use as a pharmaceutical intermediate or active ingredient in drug formulations .
  • Material Science: It may also find applications in developing new materials due to its unique chemical properties .

Studies on the interactions of 1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one with biological targets reveal that it may modulate biochemical pathways by inhibiting specific enzymes or receptors. This modulation can lead to significant biological effects, particularly in cancer research where it may impact tumor growth and metastasis . Further investigation into its interaction profiles is essential for understanding its full therapeutic potential.

Several compounds share structural similarities with 1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one. These include:

Compound NameStructural Differences
1-(2-Amino-4-chlorophenyl)ethan-1-oneLacks fluorine substituent
1-(2-Amino-4-fluorophenyl)ethan-1-oneLacks chlorine substituent
1-(2-Amino-6-chlorophenyl)ethan-1-oneDifferent position of chlorine
2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-oneDifferent functional group (ketone vs amine)

Uniqueness

The uniqueness of 1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one lies in its combination of both chloro and fluoro groups on the phenyl ring. This specific arrangement enhances its chemical reactivity and biological activity compared to similar compounds that possess only one halogen substituent. Additionally, the presence of the ketone functional group provides opportunities for further chemical modifications, making it a versatile compound in synthetic chemistry .

1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one belongs to the acetophenone family, characterized by a phenyl group bonded to an acetyl moiety. Its systematic IUPAC name reflects the positions of its substituents: an amino group (-NH₂) at position 2, a chlorine atom (-Cl) at position 4, and a fluorine atom (-F) at position 6 on the benzene ring. The molecular formula is C₈H₇ClFNO, with a molecular weight of 187.60 g/mol (calculated using atomic weights: C=12.01, H=1.008, Cl=35.45, F=19.00, N=14.01, O=16.00).

The compound’s structural identity is further defined by its SMILES notation (CC(=O)C1=C(C(=C(C=C1N)Cl)F)) and InChIKey (KJSGZZDTXGDMJQ-UHFFFAOYSA-N), which encode its atomic connectivity and stereochemical features. While the exact isomer described here (6-fluoro) differs from the 5-fluoro analog documented in PubChem (CID 16221387), the core functional groups remain consistent.

Table 1: Molecular Identification Data

PropertyValue
IUPAC Name1-(2-amino-4-chloro-6-fluorophenyl)ethan-1-one
Molecular FormulaC₈H₇ClFNO
Molecular Weight187.60 g/mol
SMILESCC(=O)C1=C(C(=C(C=C1N)Cl)F)
InChIKeyKJSGZZDTXGDMJQ-UHFFFAOYSA-N

Historical Context and Discovery

Halogenated acetophenones have been studied since the early 20th century, with advancements in aromatic substitution reactions enabling precise functionalization. The synthesis of 1-(2-amino-4-chloro-6-fluorophenyl)ethan-1-one likely emerged from methodologies developed for analogous compounds, such as 4'-fluoroacetophenone (CAS 403-42-9), which employs Friedel-Crafts acylation or halogenation techniques.

The introduction of multiple substituents (amino, chloro, fluoro) on the acetophenone scaffold represents a refinement in directed ortho-metalation strategies, which allow sequential functionalization of aromatic rings. For example, the synthesis of 2-bromo-2-chloro-6-fluoroacetophenone (CAS 157359-99-4) demonstrates the feasibility of introducing halogens at specific positions via electrophilic substitution.

Academic and Industrial Significance

This compound’s academic value lies in its utility as a synthetic intermediate. The amino group facilitates further derivatization through diazotization or Schiff base formation, while the halogen atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura). Such reactivity is critical for constructing complex molecules in medicinal chemistry, such as the chiral ethanolamine derivative (R)-2-amino-2-(2-chloro-6-fluorophenyl)ethanol, which shares structural motifs with the compound under discussion.

Industrially, halogenated acetophenones serve as precursors to agrochemicals, dyes, and pharmaceuticals. For instance, 4'-fluoroacetophenone is a key intermediate in the production of fluorinated polymers and liquid crystals. The presence of both electron-withdrawing (Cl, F) and electron-donating (NH₂) groups in 1-(2-amino-4-chloro-6-fluorophenyl)ethan-1-one suggests potential applications in materials science, particularly in designing nonlinear optical (NLO) materials.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

187.0200197 g/mol

Monoisotopic Mass

187.0200197 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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